molecular formula C18H17N3O2S B11979247 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11979247
M. Wt: 339.4 g/mol
InChI Key: VVRUIRHNHWPGPM-VXLYETTFSA-N
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Description

3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique biological activities, particularly its potent antitubercular properties .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17N3O2S/c1-11-20-17-16(13-7-3-5-9-15(13)24-17)18(23)21(11)19-10-12-6-2-4-8-14(12)22/h2,4,6,8,10,22H,3,5,7,9H2,1H3/b19-10+

InChI Key

VVRUIRHNHWPGPM-VXLYETTFSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=C4O

Origin of Product

United States

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